N-Methylindoline-2-carboxamide is synthesized from various starting materials through multiple chemical reactions. It belongs to the class of indole and indoline derivatives, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. The compound's structural features allow it to interact with various biological targets, leading to its potential therapeutic applications.
The synthesis of N-methylindoline-2-carboxamide typically involves several steps:
A typical synthetic route may involve the following steps:
The molecular structure of N-methylindoline-2-carboxamide can be described as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure. For instance, characteristic signals in the NMR spectrum help identify the hydrogen atoms associated with different functional groups within the molecule .
N-Methylindoline-2-carboxamide can participate in various chemical reactions:
The mechanism of action for N-methylindoline-2-carboxamide involves its interaction with specific biological targets:
The physical and chemical properties of N-methylindoline-2-carboxamide are crucial for understanding its behavior in biological systems:
N-Methylindoline-2-carboxamide has several scientific applications:
The indoline scaffold emerged as a privileged structure in medicinal chemistry during the early 2000s, with N-methylindoline-2-carboxamide derivatives gaining prominence following systematic explorations of bicyclic nitrogen-containing heterocycles. The scaffold's significance became evident when high-throughput screening campaigns against Trypanosoma brucei (the causative agent of Human African Trypanosomiasis) identified indoline-2-carboxamides as potent antiproliferative agents in 2015. Researchers observed that methyl substitution at the carboxamide nitrogen dramatically influenced both target affinity and metabolic stability in these compounds. This discovery catalyzed extensive structure-activity relationship (SAR) studies focused on the core indoline architecture [1].
The historical development of this scaffold showcases medicinal chemistry's evolution from serendipitous discovery to rational design. Early synthetic efforts established robust routes to enantiomerically pure indoline cores via rhodium-catalyzed cyclization of vinylazides and lipase-mediated resolution techniques. These methods enabled the production of gram-scale quantities necessary for preclinical evaluation. The discovery that the (R)-enantiomer of lead compound 1 exhibited approximately 1,400-fold greater potency than its (S)-counterpart against T. brucei underscored the critical importance of stereochemistry in this chemical class [1]. This enantioselectivity suggested a specific, yet initially unknown, macromolecular target interaction that would later be exploited across multiple therapeutic areas.
Table 1: Early Milestone Compounds Based on N-Methylindoline-2-Carboxamide Scaffold
Compound Reference | Therapeutic Area | Key Activity | Year |
---|---|---|---|
Compound 1 (R-enantiomer) | Antiparasitic | EC₅₀ = 27 nM against T. brucei | 2015 |
SHP-2 Inhibitor Series | Oncology | Allosteric SHP-2 inhibition | 2010s |
Dual 5-LOX/sEH Inhibitors | Inflammation | IC₅₀ = 0.41 μM (5-LOX), 0.43 μM (sEH) | 2022 |
Methylindolinone-triazole Hybrids | Alzheimer's Disease | Dual cholinesterase inhibition | 2020 |
The inherent flexibility of the N-methylindoline-2-carboxamide scaffold enables simultaneous modulation of multiple disease-relevant targets, positioning it ideally for polypharmacological approaches to complex disorders. In inflammatory pathologies, researchers capitalized on this capability by designing dual inhibitors targeting both 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) – two enzymes in the arachidonic acid cascade with opposing inflammatory effects. Compound 73 emerged as a standout candidate, exhibiting balanced nanomolar potency against both enzymes (IC₅₀ = 0.41 ± 0.01 μM for 5-LOX; 0.43 ± 0.10 μM for sEH) and demonstrating remarkable efficacy in murine models of zymosan-induced peritonitis and experimental asthma. This dual inhibition strategy simultaneously reduces pro-inflammatory leukotrienes while elevating anti-inflammatory epoxyeicosatrienoic acids (EETs), thereby addressing inflammation through complementary mechanisms [3].
In neurodegenerative disease therapeutics, methylindolinone-1,2,3-triazole hybrids incorporating the N-methylindoline carboxamide motif demonstrated multifunctional activities against Alzheimer's disease targets. These compounds exhibited superior butyrylcholinesterase (BuChE) inhibition over acetylcholinesterase (AChE) – a pharmacologically desirable profile given BuChE's increased activity in advanced Alzheimer's pathology. The most potent analogue (7k) achieved this through strategic ortho-substitution on the benzyl moiety, which enhanced binding interactions within the enzyme's catalytic site. Beyond cholinesterase inhibition, these hybrids also targeted β-amyloid aggregation and provided neuroprotective antioxidant effects, exemplifying the scaffold's capacity to address multiple pathological pathways in complex diseases [4].
Table 2: Polypharmacological Applications of N-Methylindoline-2-Carboxamide Derivatives
Therapeutic Area | Molecular Targets | Biological Outcome | Key Compound |
---|---|---|---|
Inflammatory Disorders | 5-LOX & sEH | Reduced LTs, increased EETs | Compound 73 |
Alzheimer's Disease | BuChE & Aβ aggregation | Cholinergic function restoration | Hybrid 7k |
COVID-19 | SARS-CoV-2 Mpro | Viral replication inhibition | Non-covalent inhibitors |
Oncologic Disorders | SHP-2 phosphatase | Signal transduction modulation | Allosteric inhibitors |
The three-dimensional architecture of N-methylindoline-2-carboxamide provides exceptional versatility for drug design, featuring distinct regions for target affinity optimization and pharmacokinetic enhancement. The bicyclic indoline system creates a defined stereochemical environment that can be exploited for selective target engagement, while the carboxamide functionality serves as a hydrogen-bond donor/acceptor platform for specific molecular recognition. This scaffold consistently delivers compounds with favorable drug-likeness parameters, exemplified by early trypanocidal derivatives exhibiting molecular weights <350 Da, calculated logP values ≈2.4, and polar surface areas <70 Ų – properties predictive of both oral bioavailability and blood-brain barrier penetration [1].
Structure-activity relationship studies across therapeutic areas reveal consistent strategies for scaffold optimization:
The scaffold's adaptability is further evidenced by its incorporation into SARS-CoV-2 main protease (Mpro) inhibitors. Non-covalent inhibitors featuring the indoline carboxamide core effectively occupy multiple subpockets (S1, S1', S2, S4) of the protease active site through strategic substitutions. This application demonstrates the scaffold's capacity to target viral enzymes with high selectivity over host proteases, overcoming limitations associated with covalent warhead-based inhibitors [6]. Similarly, in oncology, allosteric SHP-2 phosphatase inhibitors based on this scaffold exploit its conformational rigidity to disrupt protein-protein interactions in oncogenic signaling pathways [7].
Table 3: Structure-Activity Relationship Trends in Scaffold Optimization
Modification Site | Structural Variation | Biological Impact | Therapeutic Application |
---|---|---|---|
Carboxamide Nitrogen | Methyl vs. ethyl vs. H | Metabolic stability optimization | Antiparasitics, Anti-inflammatories |
Indoline C-2 | R vs. S configuration | 1400-fold potency difference | Trypanocidal agents |
Aromatic Ring | 5-Fluoro substitution | Enhanced CNS penetration | Stage 2 HAT therapeutics |
Peripheral Groups | Triazole appendages | Multitarget engagement | Alzheimer's therapeutics |
The continuous exploration of N-methylindoline-2-carboxamide derivatives across diverse disease contexts – from neurodegeneration to viral infections – validates its standing as a versatile scaffold in modern drug discovery. Its synthetic tractability enables rapid generation of structural analogues for SAR expansion, while its demonstrated capacity for multi-target engagement positions it advantageously for addressing complex, multifactorial diseases. As structural biology techniques advance, the rational design of next-generation derivatives promises enhanced selectivity profiles and improved therapeutic outcomes across numerous clinical indications [1] [3] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1